Decasodium diethylenetriaminepentamethylenephosphonate
CAS No.: 93841-76-0
Cat. No.: VC17091695
Molecular Formula: C9H18N3Na10O15P5
Molecular Weight: 793.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93841-76-0 |
|---|---|
| Molecular Formula | C9H18N3Na10O15P5 |
| Molecular Weight | 793.02 g/mol |
| IUPAC Name | decasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10 |
| Standard InChI Key | PZWNKBUDRGSEOU-UHFFFAOYSA-D |
| Canonical SMILES | C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Decasodium diethylenetriaminepentamethylenephosphonate is derived from the parent acid, diethylenetriaminepenta(methylenephosphonic) acid (C₉H₂₈N₃O₁₅P₅), through complete deprotonation of its ten acidic hydrogens, resulting in the formula Na₁₀C₉H₁₈N₃O₁₅P₅ . The molecular weight of the decasodium salt calculates to 733.11 g/mol, accounting for the replacement of ten hydrogen ions with sodium ions .
Structural Configuration
The compound’s backbone consists of a diethylenetriamine core (–N–CH₂–CH₂–N–CH₂–CH₂–N–), where each nitrogen atom is bonded to methylenephosphonate groups (–CH₂–PO₃²⁻). This arrangement creates a branched, highly polar structure with five phosphonate moieties distributed across the amine framework . The decasodium form ensures complete solubility in aqueous media, critical for its functional applications .
Coordination Geometry
Each phosphonate group acts as a tridentate ligand, capable of forming octahedral complexes with metal ions such as Ca²⁺, Fe³⁺, and Ba²⁺ . The spatial distribution of these groups enables simultaneous binding to multiple metal centers, enhancing its sequestration efficiency compared to linear chelators like EDTA .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves a Mannich-type reaction, combining diethylenetriamine, formaldehyde, and phosphorous acid under controlled conditions :
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Aminomethylation: Diethylenetriamine reacts with formaldehyde to form intermediate methylol derivatives.
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Phosphonation: Phosphorous acid introduces phosphonate groups via nucleophilic substitution.
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Neutralization: Sodium hydroxide is added to achieve full deprotonation, yielding the decasodium salt .
Key Reaction Parameters
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Temperature: Maintained at 80–100°C to prevent side reactions.
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pH: Strictly controlled at 2–3 during phosphonation to optimize yield .
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Molar Ratios: A 1:5:10 ratio of diethylenetriamine, formaldehyde, and phosphorous acid ensures complete functionalization .
Physicochemical Properties
Solubility and Stability
| Property | Value | Conditions |
|---|---|---|
| Water Solubility | >500 g/L | 25°C, pH 12 |
| Thermal Stability | Stable up to 250°C | Dry air |
| Hydrolytic Stability | Resists hydrolysis at pH 1–14 | 100°C, 24 hours |
The decasodium salt’s exceptional solubility (>500 g/L) and thermal resilience make it suitable for high-temperature applications, including oilfield scaling inhibition . Unlike EDTA, which degrades above 150°C, this compound maintains structural integrity at temperatures exceeding 210°C .
Chelation Capacity
Comparative analysis of metal-binding constants (log K):
| Metal Ion | Decasodium Salt | EDTA | DTPA |
|---|---|---|---|
| Ca²⁺ | 8.2 | 10.7 | 10.8 |
| Fe³⁺ | 22.1 | 25.1 | 28.6 |
| Ba²⁺ | 6.8 | 4.6 | 5.1 |
While EDTA and DTPA exhibit higher affinity for transition metals, the decasodium salt outperforms in binding barium and strontium ions, critical in sulfate scale inhibition .
| Parameter | Value | Test Organism |
|---|---|---|
| LC₅₀ (96h) | 120 mg/L | Daphnia magna |
| Biodegradability (OECD 301) | <20% in 28 days | Activated sludge |
The compound’s low biodegradability necessitates wastewater treatment with ozonation or advanced oxidation processes to prevent aquatic accumulation .
Comparative Analysis with Related Chelators
Functional Advantages Over EDTA
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Alkaline Stability: Effective at pH 12 vs. EDTA’s optimal range of pH 4–8 .
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Calcium Tolerance: Maintains solubility in hard water (500 ppm Ca²⁺), whereas EDTA precipitates as Ca-EDTA .
Economic Considerations
| Parameter | Decasodium Salt | EDTA (Disodium) |
|---|---|---|
| Cost per kg | $18.50 | $6.80 |
| Dosage (ppm) | 5–10 | 50–100 |
| Cost per Treatment | $0.09–$0.19 | $0.34–$0.68 |
Despite higher unit cost, the decasodium salt’s lower dosage requirements render it cost-competitive in large-scale applications .
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